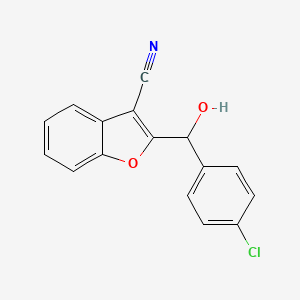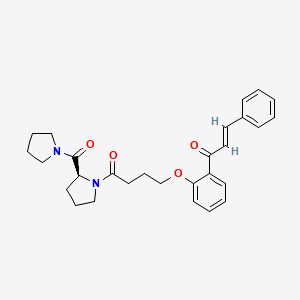
L575Brf7TJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms. It has a molecular weight of 192.302 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.
類似化合物との比較
Similar Compounds
- Hexahydro-1,2,5-thiadiazine-3-thione
- Hexahydro-1,2,5-oxadiazine-3-one
Uniqueness
Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one is unique due to its dual sulfur atoms in the ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
850728-66-4 |
|---|---|
分子式 |
C6H12N2OS2 |
分子量 |
192.3 g/mol |
IUPAC名 |
1,2,5,8-dithiadiazecan-6-one |
InChI |
InChI=1S/C6H12N2OS2/c9-6-5-7-1-3-10-11-4-2-8-6/h7H,1-5H2,(H,8,9) |
InChIキー |
HKLPBOCNJORUEZ-UHFFFAOYSA-N |
正規SMILES |
C1CSSCCNC(=O)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















